8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione, also known as BU-224, is a potent and selective antagonist of the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and cancer.
Mechanism of Action
8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. By blocking the activation of this receptor, this compound can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antidepressant effects, this compound has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione is its high selectivity for the adenosine A2A receptor, which allows for more precise targeting of this receptor in various disease states. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione. One area of focus is the development of more potent and selective A2A receptor antagonists for therapeutic use. In addition, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other diseases, such as cancer and cardiovascular disease. Finally, the development of new delivery methods for this compound could help overcome its solubility limitations and improve its efficacy in vivo.
Synthesis Methods
The synthesis of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione involves several steps, including the reaction of 2,6-dioxopurine with octylamine and butan-2-amine. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role in Parkinson's disease. Adenosine A2A receptors have been implicated in the pathogenesis of Parkinson's disease, and this compound has been shown to have neuroprotective effects in animal models of the disease.
In addition, this compound has also been studied for its potential antidepressant effects. Adenosine A2A receptors are known to play a role in the regulation of mood, and this compound has been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-5-7-8-9-10-11-12-23-14-15(20-17(23)19-13(3)6-2)22(4)18(25)21-16(14)24/h13H,5-12H2,1-4H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFPGLFCAQGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.